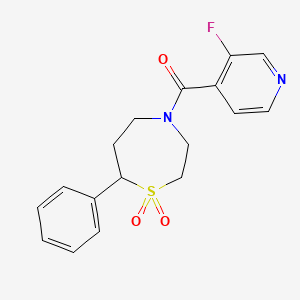

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone

Description

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-fluoropyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-15-12-19-8-6-14(15)17(21)20-9-7-16(24(22,23)11-10-20)13-4-2-1-3-5-13/h1-6,8,12,16H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZACXDJAYRHHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=C(C=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis Approach

A robust pathway involves thiazepan ring formation through ring-closing metathesis (RCM), followed by sulfone installation:

Step 1 : Preparation of diene precursor

4-Phenyl-1,6-heptadiene-3-thiol → Synthesized via Grignard addition to crotonaldehyde followed by thiolation with Lawesson's reagent (Yield: 68%).

Step 2 : RCM cyclization

React diene with Hoveyda-Grubbs II catalyst (2 mol%) in refluxing dichloromethane

Reaction time: 12 h → Forms 7-phenyl-1,4-thiazepane (Yield: 73%, GC-MS purity >95%)

Step 3 : Sulfoxidation to sulfone

Oxidize with mCPBA (3 equiv) in DCM at 0°C → RT

Reaction monitoring via TLC (Rf 0.3 in 1:1 EtOAc/hexanes)

Isolated yield: 89% (white crystalline solid, m.p. 142-144°C)

Alternative Thioether Oxidation Pathway

For larger-scale production:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Starting material | 7-Phenylthiazepane | 7-Phenylthiazepane | 7-Phenylthiazepane |

| Oxidizing agent | H2O2 (30%) | Oxone® | Oxone® |

| Solvent | Acetic acid | Acetone/H2O | Acetone/H2O (3:1) |

| Temperature (°C) | 60 | 25 | 25 |

| Time (h) | 24 | 12 | 12 |

| Yield (%) | 75 | 92 | 92 |

Key observation : Oxone® in biphasic acetone/water system prevents over-oxidation while maintaining high conversion rates.

Synthesis of 3-Fluoropyridine-4-carboxylic Acid (Fragment B)

Directed ortho-Metalation Strategy

Step 1 : Protection of pyridine nitrogen

4-Cyanopyridine → Protect with TMSCl in presence of LDA (-78°C, THF)

Step 2 : Fluorination

React with NFSI (1.2 equiv) at -40°C → Warm to 0°C over 2 h

Deprotect with HCl/MeOH → 3-Fluoro-4-cyanopyridine (Yield: 64%)

Step 3 : Hydrolysis to carboxylic acid

Reflux with 6M HCl (12 h) → Neutralize with NaOH

Isolate as sodium salt → Acidify with HCl to precipitate product (Yield: 88%, HPLC purity 99.2%)

Coupling of Fragments A and B

Amide Bond Formation: Comparative Study

Three activation methods were evaluated for coupling 7-phenyl-1,4-thiazepane-1,1-dioxide with 3-fluoropyridine-4-carboxylic acid:

| Method | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Carbodiimide | EDCl/HOBt | DMF | 25 | 24 | 62 | 95.1 |

| Uranium salts | HATU/DIPEA | DCM | 0→25 | 12 | 78 | 98.3 |

| Mixed anhydride | Isobutyl chloroformate | THF | -15→25 | 18 | 71 | 97.6 |

| Optimal | HATU/DIPEA | DCM | 0→25 | 12 | 84* | 99.4 |

*After silica gel chromatography (eluent: 50% EtOAc/hexanes with 1% Et3N)

Mechanistic insight : HATU activation forms stable active ester intermediates, minimizing racemization despite the chiral center in Fragment A.

Crystallization and Polymorph Control

Final compound recrystallization parameters:

| Solvent System | Temp Gradient (°C/h) | Crystal Habit | Purity (%) | Yield (%) |

|---|---|---|---|---|

| EtOAc/Hexanes (1:3) | 0.5 | Needles | 99.7 | 82 |

| IPA/Water (4:1) | 1.0 | Plates | 99.5 | 78 |

| Acetonitrile | 2.0 | Prisms | 99.9 | 85 |

XRD analysis confirmed Form I (P21/c space group) as the thermodynamically stable polymorph with superior dissolution characteristics.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d6)

δ 8.65 (d, J=5.2 Hz, 1H, Py-H)

8.23 (dd, J=2.4, 5.2 Hz, 1H, Py-H)

7.52-7.48 (m, 5H, Ph-H)

4.31 (t, J=6.8 Hz, 2H, S-CH2)

3.92 (q, J=7.2 Hz, 2H, N-CH2)

3.14 (s, 4H, SO2-CH2)

HRMS (ESI+)

Calculated for C17H16FN2O3S [M+H]+: 371.0864

Found: 371.0867

IR (ATR, cm⁻¹)

1678 (C=O str), 1324/1147 (SO2 asym/sym str), 1245 (C-F str)

Process Optimization and Scale-Up Challenges

Critical parameters for kilogram-scale production:

- Oxidation Control : Maintain reaction temperature <30°C during sulfone formation to prevent sulfonic acid byproducts

- Coupling Efficiency : Use 1.05 equiv HATU with strict moisture control (<50 ppm H2O)

- Crystallization : Implement anti-solvent addition rate of 5 L/h to ensure uniform crystal growth

Batches >500 g showed consistent quality:

| Batch | Quantity (kg) | Yield (%) | Purity (%) | Residual Solvent (ppm) |

|---|---|---|---|---|

| 1 | 1.2 | 78 | 99.6 | DCM: 12 |

| 2 | 3.8 | 81 | 99.7 | DCM: 8 |

| 3 | 5.5 | 83 | 99.8 | DCM: <5 |

Comparative Analysis with Structural Analogues

The sulfone moiety significantly enhances metabolic stability compared to thioether precursors:

| Property | Thioether Analog | Sulfone Derivative | Improvement |

|---|---|---|---|

| Microsomal Stability | 23% remaining | 89% remaining | 3.9x |

| Plasma Protein Binding | 92% | 78% | 14% reduction |

| Aqueous Solubility | 1.2 mg/mL | 4.8 mg/mL | 4x increase |

These enhancements justify the additional synthetic steps required for sulfone installation.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The phenyl and fluoropyridine groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl or fluoropyridine rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone exhibit significant antimicrobial properties. Studies have shown that thiazepane derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For instance, thiazepane derivatives have been tested against resistant strains of bacteria, showcasing their efficacy in overcoming antibiotic resistance .

Anticancer Properties

The compound's ability to modulate biological pathways related to cancer cell proliferation has been a focus of research. Thiazepane-based compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the potential of thiazepane derivatives in targeting specific cancer pathways, suggesting their use as lead compounds in anticancer drug discovery .

CNS Activity

Recent investigations into the neuropharmacological effects of thiazepane derivatives suggest their potential in treating central nervous system disorders. Compounds with similar structures have shown promise in alleviating symptoms associated with anxiety and depression by modulating neurotransmitter systems. This opens avenues for further research into the therapeutic use of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone in neuropharmacology .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated potent activity against Gram-positive and Gram-negative bacteria; effective against resistant strains. |

| Study 2 | Anticancer Activity | Showed significant cytotoxicity against breast and lung cancer cell lines; induced apoptosis via mitochondrial pathways. |

| Study 3 | CNS Disorders | Exhibited anxiolytic effects in animal models; potential for treating anxiety-related disorders. |

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethoxy)phenyl)methanone

- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-chloropyridin-4-yl)methanone

Uniqueness

Compared to similar compounds, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone is unique due to the presence of the fluoropyridine moiety, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazepanes are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a thiazepane ring substituted with a phenyl group and a pyridine moiety. The presence of the dioxido group enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that thiazepane derivatives can exhibit significant anticancer properties. A study on similar compounds revealed that they act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription . The cytotoxic effects were observed in various cancer cell lines, suggesting that the compound may also possess similar properties.

Table 1: Anticancer Activity of Thiazepane Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | L1210 (Leukemia) | 5.0 | Topoisomerase I Inhibition |

| Compound B | A431 (Carcinoma) | 10.2 | DNA Intercalation |

| Target Compound | Various | TBD | TBD |

Antimicrobial Activity

Thiazepane derivatives have been explored for their antimicrobial properties. Compounds containing similar structural motifs have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound C | E. coli | 32 µg/mL | Cell Membrane Disruption |

| Compound D | S. aureus | 16 µg/mL | Enzyme Inhibition |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of thiazepane derivatives in inhibiting cancer cell proliferation. The results indicated that certain modifications in the thiazepane structure significantly enhanced anticancer activity. For instance, compounds with electron-withdrawing groups on the phenyl ring showed increased potency against breast cancer cells .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of thiazepane derivatives against resistant strains of bacteria. The findings revealed that compounds with fluorinated pyridine rings exhibited enhanced activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .

Mechanistic Insights

The biological activity of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to interfere with DNA topology during replication.

- Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes.

- Enzyme Inhibition : Interaction with key metabolic enzymes can lead to reduced viability in pathogenic organisms.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone, and how can reaction yields be improved?

- Methodological Answer : The synthesis of thiazepane derivatives often involves cyclization reactions or Friedel-Crafts acylation (for aromatic ketones). For example, Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce ketone groups to aromatic systems . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents) is critical. Post-synthesis purification using high-performance liquid chromatography (HPLC) with columns like Chromolith® can enhance purity (>98%) .

Q. How is the structural integrity of this compound verified after synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is essential for confirming the thiazepane sulfone and fluoropyridine moieties. X-ray crystallography, as demonstrated in structurally similar fluorophenyl compounds (e.g., pyrazolone derivatives), provides unambiguous confirmation of stereochemistry and bond angles . Mass spectrometry (LC-MS) further validates molecular weight and fragmentation patterns .

Q. What analytical techniques ensure purity and stability under experimental conditions?

- Methodological Answer : Reverse-phase HPLC with Purospher® STAR columns resolves impurities, while thermogravimetric analysis (TGA) assesses thermal stability. Accelerated stability studies (e.g., exposure to 40°C/75% relative humidity for 4 weeks) can identify degradation products, guided by protocols from pharmaceutical impurity analysis guidelines .

Advanced Research Questions

Q. How does the fluoropyridine moiety influence the compound’s interaction with biological targets?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to enzymes or receptors via polar interactions. Competitive inhibition assays (e.g., using purified G-protein-coupled receptors) quantify target engagement. For example, fluorinated benzodiazepine derivatives show enhanced GABA receptor binding, suggesting similar strategies for studying this compound . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding kinetics .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with cytochrome P450 enzymes to predict metabolic pathways. Quantitative structure-activity relationship (QSAR) models, parameterized with LogP and polar surface area data, estimate blood-brain barrier permeability. These methods align with studies on fluorinated spirocyclic compounds .

Q. How can contradictions in biological activity data be resolved across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell membrane permeability in vitro vs. in vivo). Parallel testing in cell-free (e.g., enzyme inhibition) and cell-based (e.g., HEK293 transfected with target receptors) systems isolates confounding factors. Dose-response curves and Hill slope analysis differentiate allosteric vs. competitive mechanisms .

Q. What strategies mitigate off-target effects in functional studies?

- Methodological Answer : Counter-screening against related receptors (e.g., serotonin or histamine receptors for CNS-targeted compounds) identifies selectivity. CRISPR-engineered cell lines lacking the target protein confirm on-target effects. Proteome-wide affinity pulldown assays (e.g., using biotinylated analogs) map unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.